molecular formula C25H21O2P B11941713 2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin CAS No. 14657-88-6

2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin

Cat. No.: B11941713
CAS No.: 14657-88-6
M. Wt: 384.4 g/mol
InChI Key: TWZKAEZRCNAMCP-UHFFFAOYSA-N
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Description

2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin is a compound of interest in various fields of chemistry and materials science. This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to a phosphorin ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation with hydroxylamine hydrochloride . The key steps include:

    Condensation Reaction:

    p-Anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one.

    Methylation: The intermediate is then methylated.

    Oximation: The methylated product undergoes oximation with hydroxylamine hydrochloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through specific binding interactions and chemical modifications of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bsi(4-methoxyphenyl)-4-phenylphosphorin is unique due to its phosphorin ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

14657-88-6

Molecular Formula

C25H21O2P

Molecular Weight

384.4 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-phenylphosphinine

InChI

InChI=1S/C25H21O2P/c1-26-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(28-24)20-10-14-23(27-2)15-11-20/h3-17H,1-2H3

InChI Key

TWZKAEZRCNAMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=P2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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